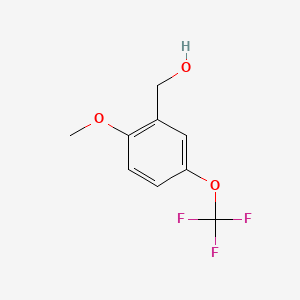

2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-methoxy-5-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O3/c1-14-8-3-2-7(4-6(8)5-13)15-9(10,11)12/h2-4,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUXBQMYALBYGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407498 | |

| Record name | 2-methoxy-5-(trifluoromethoxy)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

562840-50-0 | |

| Record name | 2-methoxy-5-(trifluoromethoxy)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 562840-50-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Methoxy-5-(trifluoromethoxy)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol, a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a plausible synthetic route, and its potential applications, particularly in the realm of drug development.

Chemical Identity and Properties

This compound is a substituted aromatic alcohol. The presence of both a methoxy and a trifluoromethoxy group on the benzene ring imparts unique electronic and lipophilic characteristics, making it a valuable building block in organic synthesis.

CAS Number: 562840-50-0[1]

Synonyms: [2-methoxy-5-(trifluoromethoxy)phenyl]methanol

Physicochemical Data Summary

| Property | This compound (Predicted/Inferred) | 2-(Trifluoromethoxy)benzyl alcohol (CAS: 175278-07-6)[2] | 2-(Trifluoromethyl)benzyl alcohol (CAS: 346-06-5)[3] |

| Molecular Formula | C9H9F3O3 | C8H7F3O2 | C8H7F3O |

| Molecular Weight | 222.17 g/mol [1] | 192.14 g/mol | 176.14 g/mol |

| Appearance | Solid or liquid | White to almost white clear liquid | Colorless liquid |

| Boiling Point | No data available | 98 °C / 12 mmHg | 90 °C / 20 mmHg |

| Density | No data available | 1.33 g/mL | 1.326 g/mL at 25 °C |

| Refractive Index | No data available | n20/D 1.45 | n20/D 1.468 |

| Purity | ≥95%[1] | ≥96% (GC) | 97% |

| Storage | Sealed in dry, room temperature | Store at Room Temperature | No data available |

Structural Attributes of this compound

References

2-Methoxy-5-(trifluoromethoxy)benzyl alcohol molecular weight

An In-Depth Technical Guide to 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

This technical guide provides a comprehensive overview of this compound, a significant building block in the fields of pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, a representative synthesis protocol, and potential areas of biological investigation.

Core Compound Properties

This compound is a substituted aromatic alcohol. The presence of both a methoxy (-OCH3) and a trifluoromethoxy (-OCF3) group on the benzene ring makes it a valuable intermediate for introducing these functionalities into more complex molecules, potentially enhancing their biological activity and metabolic stability.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H9F3O3 | [1][2] |

| Molecular Weight | 222.17 g/mol | [1] |

| CAS Number | 562840-50-0 | [1][2] |

| IUPAC Name | (2-Methoxy-5-(trifluoromethoxy)phenyl)methanol | [2] |

| Synonyms | (2-METHOXY-5-TRIFLUOROMETHOXY-PHENYL)-METHANOL, 3-TRIFLUOROMETHOXY-6-METHOXY-BENZYLALCOHOL | [2] |

| Purity Specification | ≥95% | [1] |

Synthesis and Experimental Protocols

The synthesis of substituted benzyl alcohols often involves the reduction of the corresponding carboxylic acid or aldehyde. Below is a representative experimental protocol for the synthesis of a structurally similar compound, which can be adapted for this compound.

Representative Synthesis: Reduction of a Benzoic Acid Derivative

This protocol outlines the reduction of a substituted benzoic acid to the corresponding benzyl alcohol using a borane-tetrahydrofuran complex.[3]

Materials:

-

2-Methoxy-5-(trifluoromethoxy)benzoic acid

-

Borane-tetrahydrofuran complex (BH3·THF)

-

Tetrahydrofuran (THF), anhydrous

-

6N Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO4), anhydrous

-

Nitrogen gas (N2)

-

Standard laboratory glassware, including a three-neck flask, thermometer, and mechanical stirrer

Procedure:

-

In a 5L three-neck flask equipped with a thermometer and mechanical stirrer, add 2-Methoxy-5-(trifluoromethoxy)benzoic acid (0.45 mol) and 1L of anhydrous tetrahydrofuran.

-

Stir the mixture in an ice bath at 0°C under a nitrogen atmosphere.

-

Slowly add the borane-tetrahydrofuran complex (0.9 mol) dropwise to the stirred solution.

-

After the addition is complete, heat the reaction mixture to reflux for 1.5 hours.

-

Once the reaction is complete, cool the mixture and slowly add 6N HCl until no more gas is evolved.

-

Add 1L of water and extract the aqueous phase with ethyl acetate (2 x 1L).

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude product, this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of a substituted benzyl alcohol from its corresponding benzoic acid.

Applications in Research and Drug Development

Benzyl alcohol and its derivatives are versatile compounds with a range of applications in the pharmaceutical and chemical industries.[4][5]

-

Pharmaceutical Intermediate: The primary application of this compound is as an intermediate in organic synthesis.[6] It is particularly useful for introducing the trifluoromethoxy group into potential drug candidates, which can enhance properties such as metabolic stability and lipophilicity.

-

Agrochemical Synthesis: Similar to its use in pharmaceuticals, this compound serves as a building block for novel pesticides and herbicides.[7]

-

Solvent: Due to its polarity, benzyl alcohol itself is widely used as a solvent in various applications, including paints, waxes, and epoxy coatings.[5]

-

Preservative: At low concentrations, benzyl alcohol is used as a bacteriostatic preservative in intravenous medications, cosmetics, and topical drugs.[4]

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented, the activities of structurally related compounds can suggest potential areas for investigation. For instance, some substituted benzylphenols are known to exhibit antimicrobial and estrogenic activities.[8]

Hypothetical Signaling Pathway Investigation

Given the known antimicrobial properties of some phenolic compounds, one could hypothesize that this compound might interfere with bacterial signaling or metabolic pathways. The following diagram illustrates a hypothetical workflow for investigating its impact on a generic bacterial signaling pathway.

This workflow provides a logical progression from initial screening for antimicrobial activity to the identification and validation of specific molecular targets. Such investigations are crucial for understanding the mechanism of action of novel compounds in drug development.

References

- 1. cenmed.com [cenmed.com]

- 2. pschemicals.com [pschemicals.com]

- 3. Page loading... [guidechem.com]

- 4. What is Benzyl Alcohol used for? [synapse.patsnap.com]

- 5. Application & Uses Of Benzyl Alcohol especially in pharmaceutical sector [pciplindia.com]

- 6. 2-(Trifluoromethoxy)benzyl alcohol | 175278-07-6 [chemicalbook.com]

- 7. 2-Methoxy-4-(trifluoromethyl)benzyl alcohol [myskinrecipes.com]

- 8. benchchem.com [benchchem.com]

Characterization of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methoxy-5-(trifluoromethoxy)phenyl)methanol, also known as 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol, is an aromatic alcohol with potential applications in medicinal chemistry and materials science. The presence of both a methoxy and a trifluoromethoxy group on the phenyl ring is expected to influence its physicochemical properties, such as lipophilicity and metabolic stability, making it an interesting candidate for further investigation. This technical guide provides a comprehensive overview of the available characterization data for this compound, including its synthesis, physical and chemical properties, and a discussion of potential biological activities based on structurally related molecules.

Physicochemical Properties

The fundamental physicochemical properties of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanol are summarized in the table below. This data is essential for its handling, formulation, and interpretation of experimental results.

| Property | Value | Reference |

| Molecular Formula | C₉H₉F₃O₃ | |

| Molecular Weight | 222.16 g/mol | |

| CAS Number | 562840-50-0 | |

| Appearance | Clear oil or solid | |

| Mass Spectrometry (EI) | m/z 222.1 (M+) |

Spectroscopic Characterization

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Alcohol) | 3600-3200 (broad) |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 3000-2850 |

| C=C Stretch (Aromatic) | 1600-1450 |

| C-O Stretch (Alcohol) | 1260-1000 |

| C-O-C Stretch (Ether) | 1300-1000 |

| C-F Stretch | 1350-1150 |

Synthesis Protocol

(2-Methoxy-5-(trifluoromethoxy)phenyl)methanol can be synthesized via the reduction of the corresponding benzaldehyde derivative.

Experimental Procedure: Reduction of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde

Materials:

-

2-Methoxy-5-(trifluoromethoxy)benzaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (CH₂Cl₂)

-

1N Sodium hydroxide (NaOH)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-methoxy-5-(trifluoromethoxy)benzaldehyde in methanol.

-

Slowly add sodium borohydride to the solution while stirring at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the reduction is complete.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in dichloromethane.

-

Wash the organic layer sequentially with 1N NaOH, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) to yield (2-Methoxy-5-(trifluoromethoxy)phenyl)methanol as a clear oil.

A 95% yield has been reported for this synthesis.

Synthesis Workflow

Caption: Synthesis workflow for (2-Methoxy-5-(trifluoromethoxy)phenyl)methanol.

Potential Biological Activities and Future Directions

As of the current literature survey, there is no specific information available on the biological activities or the signaling pathways associated with (2-Methoxy-5-(trifluoromethoxy)phenyl)methanol. However, the structural motifs present in the molecule, namely the benzyl alcohol and 2-methoxyphenol moieties, are found in various biologically active compounds.

-

Benzyl Alcohol Derivatives: Benzyl alcohol and its derivatives are known to possess antimicrobial and anesthetic properties. They are often used as preservatives in pharmaceutical formulations. The mechanism of antimicrobial action is believed to involve the disruption of bacterial cell membranes.

-

2-Methoxyphenol Derivatives: Compounds containing the 2-methoxyphenol (guaiacol) scaffold have been reported to exhibit a range of biological activities, including antioxidant and anti-inflammatory effects. The antioxidant activity is often attributed to the ability of the phenolic hydroxyl group to scavenge free radicals.

The presence of the trifluoromethoxy group in the target molecule is of particular interest as this functional group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates to their biological targets.

Future Research:

Given the lack of direct biological data, future research on (2-Methoxy-5-(trifluoromethoxy)phenyl)methanol should focus on:

-

Full Spectroscopic Characterization: Obtaining and reporting the complete ¹H NMR, ¹³C NMR, and IR spectra to confirm its structure and purity.

-

In Vitro Screening: Evaluating its potential antimicrobial activity against a panel of pathogenic bacteria and fungi.

-

Antioxidant Assays: Assessing its antioxidant capacity through standard assays such as DPPH radical scavenging or ORAC.

-

Cytotoxicity Studies: Determining its cytotoxic effects on various cancer cell lines and normal cell lines to evaluate its potential as an anticancer agent and to assess its safety profile.

-

Enzyme Inhibition Assays: Screening against relevant enzymes, such as cyclooxygenases (COX-1/COX-2) or lipoxygenases, to investigate potential anti-inflammatory properties.

A systematic investigation into these areas will provide a clearer understanding of the pharmacological potential of this compound and pave the way for its further development in drug discovery.

Experimental Workflow for Biological Screening

The following diagram outlines a general workflow for the initial biological screening of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanol.

Caption: Proposed workflow for the biological screening of the target compound.

Spectroscopic data of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

An In-depth Technical Guide to the Spectroscopic Data of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

Introduction

This compound is a substituted aromatic alcohol with potential applications in medicinal chemistry and materials science. Its structural features, including a methoxy group, a trifluoromethoxy group, and a hydroxymethyl group on a benzene ring, give rise to a unique spectroscopic profile. This guide provides a detailed overview of the predicted spectroscopic data for this compound, along with representative experimental protocols for its synthesis and characterization. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived spectroscopic data in public databases, the following data are predicted based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are informed by the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | d | 1H | H-6 |

| ~7.05 | dd | 1H | H-4 |

| ~6.90 | d | 1H | H-3 |

| ~4.70 | s | 2H | -CH₂OH |

| ~3.85 | s | 3H | -OCH₃ |

| ~2.50 | br s | 1H | -OH |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | C-2 |

| ~142.0 (q, JCF ≈ 1.5 Hz) | C-5 |

| ~132.0 | C-1 |

| ~121.0 (q, JCF ≈ 257 Hz) | -OCF₃ |

| ~118.5 | C-6 |

| ~117.0 | C-4 |

| ~110.0 | C-3 |

| ~60.0 | -CH₂OH |

| ~56.0 | -OCH₃ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic -CH₂- and -CH₃) |

| 1600-1450 | Medium to Strong | C=C stretch (aromatic ring) |

| 1250-1000 | Strong | C-O stretch (aryl ether and alcohol), C-F stretch (trifluoromethoxy) |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 222 | [M]⁺ (Molecular Ion) |

| 205 | [M - OH]⁺ |

| 191 | [M - CH₂OH]⁺ |

| 177 | [M - CH₂OH - CH₂]⁺ |

| 153 | [M - OCF₃]⁺ |

| 125 | [M - OCF₃ - CO]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are representative experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: Reduction of 2-Methoxy-5-(trifluoromethoxy)benzoic acid

-

Dissolution: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxy-5-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reduction: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.5 eq) dropwise to the stirred solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add methanol to quench the excess borane.

-

Workup: Add 1 M hydrochloric acid (HCl) and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

-

IR Spectroscopy:

-

Obtain the IR spectrum using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Place a small amount of the neat sample directly on the ATR crystal.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into a mass spectrometer, typically coupled with a gas chromatograph (GC-MS).

-

For GC-MS, use a suitable capillary column (e.g., HP-5ms) and a temperature program to ensure separation.

-

Acquire the mass spectrum using electron ionization (EI) at 70 eV.

-

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for confirming the structure of this compound using the predicted spectroscopic data.

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol. Due to the absence of publicly available experimental spectra, this guide is based on a comprehensive prediction derived from spectral data of structurally analogous compounds and computational NMR prediction tools. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted ¹H NMR Data

The predicted ¹H NMR data for this compound is summarized in the table below. The predictions are based on the analysis of substituent effects and correlation with known spectral data of related benzyl alcohol derivatives.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -OH | Variable | Broad Singlet | 1H | N/A |

| Ar-H6 | ~7.25 | d | 1H | ~2.0 |

| Ar-H4 | ~7.15 | dd | 1H | ~8.5, 2.0 |

| Ar-H3 | ~6.95 | d | 1H | ~8.5 |

| -CH₂OH | ~4.70 | s | 2H | N/A |

| -OCH₃ | ~3.85 | s | 3H | N/A |

Experimental Protocol

As no specific experimental protocol for the ¹H NMR analysis of this compound is documented in the searched literature, a general, standard protocol for obtaining a high-resolution ¹H NMR spectrum of a small organic molecule is provided below.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

-

The ¹H NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

The spectrometer should be properly tuned and shimmed to optimize the magnetic field homogeneity.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for ¹H NMR of organic molecules.

-

Acquisition Time: An acquisition time of 2-4 seconds is recommended.

-

Relaxation Delay: A relaxation delay of 1-5 seconds should be used to allow for full relaxation of the protons between scans.

-

Number of Scans: The number of scans can be varied depending on the sample concentration, typically ranging from 8 to 64 scans.

4. Data Processing:

-

The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.

-

Phase and baseline corrections should be applied to the spectrum.

-

The spectrum should be referenced to the internal standard (TMS at 0.00 ppm).

-

Integration of the signals should be performed to determine the relative number of protons for each resonance.

Visualizations

Molecular Structure and Proton Numbering

The following diagram illustrates the chemical structure of this compound with the protons numbered for assignment in the NMR spectrum.

Caption: Chemical structure of this compound.

Predicted ¹H-¹H Coupling Network

The following diagram illustrates the predicted spin-spin coupling relationships between the aromatic protons of this compound.

Caption: Predicted ¹H-¹H coupling pathways for aromatic protons.

A Comprehensive Technical Guide to the Purity Assessment of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the methodologies for assessing the purity of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such compounds is critical for the safety, efficacy, and quality of the final drug product. This document outlines experimental protocols for various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, it discusses the importance of identifying potential impurities and conducting forced degradation studies to understand the compound's stability profile. All quantitative data is summarized in structured tables, and experimental workflows are visualized using diagrams to facilitate comprehension.

Introduction

This compound is a substituted aromatic alcohol with increasing importance in the synthesis of novel pharmaceutical compounds. Its unique substitution pattern, featuring both a methoxy and a trifluoromethoxy group, imparts specific physicochemical properties that can be beneficial for drug-receptor interactions. The purity of this starting material is of paramount importance, as impurities can carry over to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. This guide presents a multi-faceted approach to purity assessment, employing orthogonal analytical techniques to ensure a comprehensive evaluation.

Analytical Techniques for Purity Assessment

A combination of chromatographic and spectroscopic techniques is recommended for the robust purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying impurities in non-volatile and thermally labile compounds. A reverse-phase method is typically suitable for the analysis of substituted benzyl alcohols.

Experimental Protocol: Reverse-Phase HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly employed.

-

Mobile Phase: A gradient elution using a mixture of water (often with a small amount of acid like formic or phosphoric acid to improve peak shape) and a polar organic solvent such as acetonitrile or methanol is effective.

-

Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, typically the mobile phase, to a known concentration (e.g., 1 mg/mL).

-

Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm) is standard.

Data Presentation: HPLC Purity Analysis

The purity is typically determined by the area percentage of the main peak relative to the total peak area.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Retention Time | ~8.5 min |

| Purity (Area %) | >99.5% |

Logical Relationship: HPLC Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile impurities. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A GC system coupled to a mass spectrometer is required.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is generally suitable.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

Injection: A split injection is commonly used to avoid overloading the column.

-

MS Detection: Electron ionization (EI) is the standard ionization technique. The mass spectrometer is operated in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for targeted quantification.

Data Presentation: GC-MS Impurity Profile

| Parameter | Value |

| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1 mL/min |

| Oven Program | 60°C (2 min), then 15°C/min to 280°C (5 min) |

| Injector Temperature | 250°C |

| MS Transfer Line | 280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Potential Impurity | Retention Time (min) |

| Starting Material | Varies |

| Residual Solvents | Varies |

| Benzyl Aldehyde derivative | ~10.2 |

Logical Relationship: GC-MS Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine the absolute purity of a sample. Both ¹H and ¹⁹F NMR are particularly useful for this compound due to the presence of protons and a trifluoromethoxy group.[1]

Experimental Protocol: Quantitative ¹H and ¹⁹F NMR (qNMR)

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Sample Preparation: A precisely weighed amount of the sample and an internal standard of known purity are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The internal standard should have a signal that does not overlap with the analyte signals.

-

¹H NMR Acquisition: A standard proton experiment is run with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons, which is crucial for accurate quantification.

-

¹⁹F NMR Acquisition: A fluorine-19 experiment is performed to analyze the trifluoromethoxy group. This can be a very sensitive and clean way to detect fluorine-containing impurities.

-

Data Processing: The spectra are carefully phased and baseline corrected. The integrals of the analyte and internal standard signals are accurately determined.

Data Presentation: qNMR Purity Calculation

The purity is calculated using the following formula:

Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I = Integral value

-

N = Number of nuclei for the integrated signal

-

MW = Molecular weight

-

m = mass

-

IS = Internal Standard

-

P_IS = Purity of the Internal Standard

| Parameter | ¹H NMR | ¹⁹F NMR |

| Spectrometer | 400 MHz | 376 MHz |

| Solvent | CDCl₃ | CDCl₃ |

| Internal Standard | Maleic Anhydride | 1,3,5-Trifluorobenzene |

| Analyte Signal (ppm) | ~4.7 (CH₂), ~3.9 (OCH₃) | ~ -58 (OCF₃) |

| Calculated Purity | >99.0% (w/w) | >99.0% (w/w) |

Logical Relationship: qNMR Workflow

References

In-Depth Technical Guide to 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol, a key building block in the synthesis of advanced pharmaceutical and agrochemical compounds. This document details its chemical properties, commercial availability, and outlines methodologies for its synthesis and analysis.

Chemical Properties and Commercial Specifications

This compound is a substituted benzyl alcohol derivative. The presence of both a methoxy and a trifluoromethoxy group on the benzene ring imparts unique electronic and lipophilic properties, making it a valuable intermediate in medicinal chemistry for the development of novel therapeutic agents.

Several commercial suppliers offer this compound, typically with a purity of 95% or greater. While specific batch-to-batch variations exist, the following table summarizes the general specifications available from commercial sources.

| Property | Typical Value |

| CAS Number | 562840-50-0 |

| Molecular Formula | C₉H₉F₃O₃ |

| Molecular Weight | 222.16 g/mol |

| Appearance | White to off-white solid or colorless oil |

| Purity (by GC/HPLC) | ≥95% |

| Storage Conditions | Room temperature, protected from light and moisture |

Commercial Suppliers

A number of chemical suppliers provide this compound in research and bulk quantities. Researchers can source this compound from vendors such as:

-

Sigma-Aldrich (Ambeed, Inc.) : A major supplier of research chemicals, offering this compound with a purity of 95%.[1]

-

Cenmed : Provides the compound with a specified purity of ≥95%.[2]

-

P&S Chemicals : Lists the compound and provides a channel for quotation requests.

-

Key Organics : Offers the product in their chemical directory.

It is recommended to request a certificate of analysis from the supplier for batch-specific data.

Synthesis and Purification

Proposed Synthetic Pathway

A logical synthetic pathway would start from the commercially available 2-methoxy-5-(trifluoromethoxy)benzoic acid. This starting material can be reduced to the target benzyl alcohol.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reduction of 2-Methoxy-5-(trifluoromethoxy)benzoic acid

The following is a representative experimental protocol adapted from general procedures for the reduction of benzoic acids.[3]

Materials:

-

2-Methoxy-5-(trifluoromethoxy)benzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Starting Material: Dissolve 2-Methoxy-5-(trifluoromethoxy)benzoic acid (1 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask to 0 °C. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Work-up: Filter the resulting suspension through a pad of Celite® and wash the filter cake with diethyl ether. Combine the organic filtrates and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Methods

To ensure the purity and identity of this compound, a combination of chromatographic and spectroscopic techniques is employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for assessing the purity of the final product and identifying any volatile impurities.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column: A non-polar column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is appropriate.

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Conditions: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a standard method for determining the purity of the compound.

Instrumentation:

-

HPLC system with a UV detector.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

Typical HPLC Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized molecule. The expected chemical shifts can be predicted based on the structure and comparison with similar compounds.

Expected ¹H NMR Spectral Features (in CDCl₃):

-

A singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm.

-

A singlet or doublet for the benzylic (-CH₂OH) protons around 4.6-4.8 ppm.

-

A broad singlet for the hydroxyl (-OH) proton.

-

Aromatic protons appearing in the range of 6.8-7.5 ppm, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

A peak for the methoxy carbon around 55-60 ppm.

-

A peak for the benzylic carbon around 60-65 ppm.

-

Aromatic carbons in the range of 110-160 ppm.

-

The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms.

This technical guide provides a foundational understanding of this compound for its application in research and development. For specific applications, it is crucial to consult detailed analytical data for the particular batch of the compound being used.

References

An In-Depth Technical Guide on the Synthesis of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol, a valuable intermediate in the development of novel pharmaceutical compounds. This document details the primary synthetic pathways, starting materials, and experimental protocols, supported by quantitative data and logical workflow diagrams.

Introduction

This compound is a substituted benzyl alcohol derivative. Its structural features, including the methoxy and trifluoromethoxy groups, make it a key building block in medicinal chemistry. These functional groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on the chemical synthesis of this compound, providing researchers with the necessary information to produce it efficiently and safely in a laboratory setting.

Synthetic Pathways and Starting Materials

The synthesis of this compound is most commonly achieved through the reduction of a suitable precursor. The two primary starting materials for this transformation are:

-

2-Methoxy-5-(trifluoromethoxy)benzoic acid

-

2-Methoxy-5-(trifluoromethoxy)benzaldehyde

The selection of the starting material often depends on commercial availability, cost, and the desired scale of the synthesis. Both pathways involve a straightforward reduction of the carbonyl group to a primary alcohol.

Logical Relationship of Synthetic Pathways

Caption: Synthetic routes to this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound from the two primary starting materials.

Protocol 1: Reduction of 2-Methoxy-5-(trifluoromethoxy)benzoic acid

This protocol is adapted from a similar, well-documented procedure for the reduction of a substituted benzoic acid.[1]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (example) | Moles (example) |

| 2-Methoxy-5-(trifluoromethoxy)benzoic acid | 236.15 | 10.0 g | 0.042 mol |

| Borane-tetrahydrofuran complex (1 M in THF) | - | 84 mL | 0.084 mol |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - |

| 6 N Hydrochloric acid (HCl) | 36.46 | As needed | - |

| Ethyl acetate | 88.11 | 200 mL | - |

| Magnesium sulfate, anhydrous | 120.37 | As needed | - |

Procedure:

-

In a 500 mL three-neck round-bottom flask equipped with a thermometer, a magnetic stirrer, and a dropping funnel, dissolve 2-Methoxy-5-(trifluoromethoxy)benzoic acid (10.0 g, 0.042 mol) in anhydrous tetrahydrofuran (100 mL).

-

Place the flask in an ice bath and stir the solution at 0°C under a nitrogen atmosphere.

-

Slowly add the borane-tetrahydrofuran complex (84 mL, 0.084 mol) dropwise via the dropping funnel, maintaining the internal temperature below 5°C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 1.5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0°C in an ice bath and slowly add 6 N HCl to quench the excess borane-tetrahydrofuran complex until no more gas evolves.

-

Add 100 mL of water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel.

Expected Yield: Based on analogous reactions, the expected yield is approximately 85%.[1]

Experimental Workflow for Protocol 1

References

Harnessing the Power of N-Aryl α-Amino Acids in Photoredox Catalysis: A Technical Guide for Novel Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and selective methods to construct complex molecular architectures lies at the heart of modern organic synthesis and drug discovery.[1][2] In recent years, visible-light photoredox catalysis has emerged as a powerful tool, enabling the formation of challenging chemical bonds under mild conditions.[3][4][5] Central to this revolution is the use of innovative building blocks that can be readily activated to participate in novel chemical transformations. Among these, N-aryl α-amino acids have garnered significant attention as versatile precursors for the generation of α-amino radicals, which are key intermediates in the synthesis of a wide array of valuable compounds.[6][7][8]

This technical guide provides an in-depth exploration of N-aryl α-amino acids as transformative building blocks in photoredox-mediated decarboxylative functionalization reactions. We will delve into the core concepts, present key quantitative data, provide detailed experimental protocols, and visualize the underlying reaction mechanisms.

Core Concept: Decarboxylative Functionalization via Photoredox Catalysis

The fundamental principle behind the use of N-aryl α-amino acids in this context is their ability to undergo single-electron oxidation upon activation by a photoexcited catalyst.[9][10] This oxidation triggers a rapid decarboxylation event, leading to the formation of a highly reactive α-amino radical. This transient species can then be intercepted by a variety of coupling partners to forge new carbon-carbon and carbon-heteroatom bonds.

The overall process can be summarized as follows:

-

Photoexcitation of the Catalyst: A photocatalyst, typically an iridium or ruthenium complex, absorbs visible light and is promoted to an excited state with enhanced redox potentials.

-

Single-Electron Transfer (SET): The excited photocatalyst engages in a single-electron transfer with the carboxylate of the N-aryl α-amino acid.

-

Decarboxylation: The resulting carboxyl radical rapidly loses carbon dioxide to generate an α-amino radical.

-

Radical Coupling: The α-amino radical couples with a suitable reaction partner, such as an activated arene or a vinyl sulfone, to form the desired product.[7][9]

This strategy offers a powerful alternative to traditional methods, allowing for the direct conversion of readily available amino acid feedstocks into complex, high-value molecules.[6][10]

Key Applications and Quantitative Data

The versatility of photoredox-generated α-amino radicals from N-aryl α-amino acids has been demonstrated in a range of important transformations, including arylation and vinylation reactions.

Decarboxylative Arylation

The direct coupling of α-amino acids with arenes provides a streamlined route to benzylic amines, a common motif in pharmacologically active compounds.[6][10] The reaction exhibits broad substrate scope with respect to both the amino acid and the arene component.[6][9]

| Entry | Amino Acid Derivative | Arene | Photocatalyst | Yield (%) | Reference |

| 1 | Boc-Proline | 1,4-Dicyanobenzene | Ir(ppy)₃ | 12 | [9] |

| 2 | Boc-Proline | 1,4-Dicyanobenzene | Ir(p-F-ppy)₃ | 65 | [9] |

| 3 | Boc-Proline | 1,3-Dicyanobenzene | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ | 89 | [9] |

| 4 | Boc-Pipecolic Acid | 1,4-Dicyanobenzene | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ | 81 | [9] |

| 5 | Boc-Glycine | 1,4-Dicyanobenzene | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ | 64 | [9] |

Table 1: Selected examples of photoredox decarboxylative arylation of N-Boc-α-amino acids. Yields are for isolated products.

Decarboxylative Vinylation

The reaction of α-amino radicals with vinyl sulfones offers an efficient method for the synthesis of allylic amines, another important structural motif in natural products and pharmaceuticals.[4][7][11] This transformation is characterized by high yields and excellent control over olefin geometry.[4][7]

| Entry | Amino Acid Derivative | Vinyl Sulfone | Photocatalyst | Yield (%) | E:Z Ratio | Reference |

| 1 | Boc-Proline | (E)-β-Bromostyrene | Ir(ppy)₃ | 76 | >98:2 | [7] |

| 2 | Cbz-Proline | (E)-β-Bromostyrene | Ir(ppy)₃ | 75 | >98:2 | [7] |

| 3 | Boc-Pipecolic Acid | (E)-β-Bromostyrene | Ir(ppy)₃ | 77 | >98:2 | [7] |

| 4 | Boc-Sarcosine | (E)-β-Bromostyrene | Ir(ppy)₃ | 68 | 92:8 | [7] |

| 5 | Boc-Alanine | (E)-β-Bromostyrene | Ir(ppy)₃ | 70 | 95:5 | [7] |

Table 2: Selected examples of photoredox decarboxylative vinylation of N-Boc-α-amino acids. Yields are for isolated products. E:Z ratios were determined by ¹H NMR analysis.[7]

Experimental Protocols

General Procedure for Photoredox Decarboxylative Arylation

To a solution of the N-Boc-α-amino acid (0.2 mmol, 1.0 equiv), 1,4-dicyanobenzene (0.3 mmol, 1.5 equiv), and K₂HPO₄ (0.4 mmol, 2.0 equiv) in DMSO (2.0 mL) was added the photocatalyst (0.004 mmol, 2 mol %). The reaction mixture was degassed by sparging with nitrogen for 15 minutes. The mixture was then stirred and irradiated with a 26 W compact fluorescent lamp at room temperature for 12 hours. Upon completion, the reaction was diluted with ethyl acetate and washed with brine. The organic layer was dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired benzylic amine product.[9]

General Procedure for Photoredox Decarboxylative Vinylation

A mixture of the N-Boc-α-amino acid (0.6 mmol, 1.2 equiv), vinyl sulfone (0.5 mmol, 1.0 equiv), CsHCO₃ (1.0 mmol, 2.0 equiv), and the iridium photocatalyst (0.0025 mmol, 0.5 mol %) in 1,4-dioxane (30 mL) was degassed by three freeze-pump-thaw cycles. The reaction mixture was then stirred at 50 °C and irradiated with a blue LED lamp for 24 hours. After cooling to room temperature, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to yield the corresponding allylic amine.[7]

Visualizing the Mechanisms

The following diagrams illustrate the key mechanistic pathways involved in the photoredox-mediated functionalization of N-aryl α-amino acids.

Conclusion

N-aryl α-amino acids have proven to be exceptionally valuable and versatile building blocks in the realm of photoredox catalysis. Their ability to serve as precursors to α-amino radicals via a mild and efficient decarboxylation process has opened up new avenues for the synthesis of complex and medicinally relevant molecules.[6][9][12] The methodologies presented in this guide, characterized by their operational simplicity and broad applicability, underscore the transformative potential of this approach in modern organic synthesis and drug discovery. As the field of photoredox catalysis continues to evolve, the innovative use of readily available building blocks like N-aryl α-amino acids will undoubtedly play a crucial role in shaping the future of chemical synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective Decarboxylative Arylation of α-Amino Acids via the Merger of Photoredox and Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. orb.binghamton.edu [orb.binghamton.edu]

- 6. Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Bioactive Molecules Using 2-Methoxy-5-(trifluoromethoxy)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-(trifluoromethoxy)benzyl alcohol is a versatile building block in medicinal chemistry, valued for the unique electronic and lipophilic properties imparted by the trifluoromethoxy group. This functional group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. These application notes provide detailed protocols for the synthesis of a potent soluble epoxide hydrolase (sEH) inhibitor starting from this compound. The inhibition of sEH is a promising therapeutic strategy for managing inflammation, pain, and cardiovascular diseases.

Overview of the Synthetic Pathway

The synthesis of the target bioactive molecule, a dihydropyrimidinone-based sEH inhibitor, is a two-step process. The first step involves the oxidation of this compound to the corresponding aldehyde. The second step is a multi-component Biginelli reaction to construct the dihydropyrimidinone core.

Application Notes and Protocols for 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol in Medicinal Chemistry

Disclaimer: The following application notes and protocols are provided as a representative guide for researchers. As of the date of this document, specific biological activity and detailed experimental data for 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol are not extensively available in published literature. The information herein is constructed based on the known medicinal chemistry applications of structurally related methoxy- and trifluoromethoxy-substituted aromatic compounds.

Introduction

This compound is a fluorinated aromatic compound of interest in medicinal chemistry. The incorporation of both a methoxy (-OCH3) and a trifluoromethoxy (-OCF3) group onto a benzyl alcohol scaffold presents a unique combination of physicochemical properties. The trifluoromethoxy group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets, making it a valuable moiety in drug design.[1][2] The methoxy group can also influence the electronic and steric properties, potentially modulating receptor interactions. These characteristics suggest that this compound is a promising building block for the synthesis of novel therapeutic agents.

Potential Therapeutic Applications

Based on the biological activities of analogous compounds, derivatives of this compound may be investigated for a range of therapeutic applications, including but not limited to:

-

Oncology: Many fluorinated and methoxy-substituted aromatic compounds exhibit anticancer properties by targeting various signaling pathways involved in cell proliferation and survival.[3]

-

Infectious Diseases: The unique electronic properties conferred by the fluorine and methoxy substituents may be exploited in the design of novel antimicrobial and antifungal agents.[3]

-

Central Nervous System (CNS) Disorders: The enhanced lipophilicity associated with the trifluoromethoxy group can improve blood-brain barrier penetration, making this scaffold a candidate for the development of CNS-acting agents.

Quantitative Data Summary

The following tables present hypothetical in vitro data for a series of derivatives synthesized from this compound. These tables are for illustrative purposes to guide researchers in data presentation.

Table 1: In Vitro Cytotoxic Activity of 2-Methoxy-5-(trifluoromethoxy)benzyl Derivatives against Human Cancer Cell Lines

| Compound ID | R-Group | Cell Line (MCF-7) IC₅₀ (µM) | Cell Line (A549) IC₅₀ (µM) | Cell Line (HCT116) IC₅₀ (µM) |

| MTB-001 | -H | > 100 | > 100 | > 100 |

| MTB-002 | -CH₂-piperidine | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |

| MTB-003 | -CH₂-(4-fluorophenyl) | 8.7 ± 0.9 | 12.4 ± 1.1 | 9.8 ± 0.8 |

| MTB-004 | -CH₂-(3,4-dimethoxyphenyl) | 5.1 ± 0.5 | 7.8 ± 0.6 | 6.2 ± 0.4 |

| Doxorubicin | (Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |

IC₅₀ values represent the concentration of compound required to inhibit cell growth by 50% and are expressed as mean ± standard deviation from three independent experiments.

Table 2: Antimicrobial Activity of 2-Methoxy-5-(trifluoromethoxy)benzyl Derivatives

| Compound ID | R-Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| MTB-001 | -H | > 256 | > 256 | > 256 |

| MTB-005 | -CH₂-(1H-imidazol-1-yl) | 32 | 64 | 16 |

| MTB-006 | -CH₂-(1H-1,2,4-triazol-1-yl) | 16 | 32 | 8 |

| Ciprofloxacin | (Bacterial Control) | 1 | 0.5 | N/A |

| Fluconazole | (Fungal Control) | N/A | N/A | 4 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives (Illustrative Example)

This protocol describes a general method for the synthesis of ether derivatives from this compound.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Alkyl or benzyl halide (e.g., 4-fluorobenzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the desired alkyl or benzyl halide (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the procedure for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Synthesized compounds dissolved in DMSO (stock solution)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compounds in complete growth medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.

-

After 24 hours, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

Visualizations

References

Application Notes and Protocols: 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-(trifluoromethoxy)benzyl alcohol is a fluorinated aromatic alcohol with potential as a key intermediate in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring both a methoxy and a trifluoromethoxy group, can impart desirable physicochemical properties to the final active ingredient, such as enhanced metabolic stability, increased lipophilicity, and improved biological efficacy. While specific, commercialized agrochemicals derived from this exact starting material are not widely documented in publicly available literature, its structural similarity to alcohols used in the synthesis of modern pyrethroid insecticides and some novel herbicides suggests a strong potential for its application in these areas.

These application notes provide a detailed, plausible protocol for the synthesis of a hypothetical pyrethroid insecticide, herein designated "Gemini-thrin," using this compound as a key building block. The protocols are based on established synthetic methodologies for analogous compounds and are intended to serve as a practical guide for researchers exploring the potential of this versatile intermediate.

Proposed Application: Synthesis of a Novel Pyrethroid Insecticide ("Gemini-thrin")

Pyrethroid insecticides are a major class of neurotoxic insecticides that function by targeting the voltage-gated sodium channels of insects. The general structure of a pyrethroid consists of an acidic moiety (e.g., from chrysanthemic acid or a derivative) and an alcohol moiety. The variation in the alcohol component is a common strategy for developing new pyrethroids with improved properties.

In this proposed application, this compound serves as the alcohol precursor for the synthesis of a novel pyrethroid ester. The synthesis involves a two-step process:

-

Conversion of the benzyl alcohol to the more reactive benzyl bromide intermediate.

-

Esterification of the benzyl bromide with a commercially available pyrethroid acid, such as deltamethric acid.

Quantitative Data Summary

The following tables present hypothetical but realistic quantitative data for the proposed synthesis of "Gemini-thrin," based on typical yields and purities observed in similar pyrethroid syntheses.

Table 1: Synthesis of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Phosphorus tribromide (PBr₃) |

| Solvent | Diethyl ether |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 4 hours |

| Yield | 92% |

| Purity (by HPLC) | >97% |

Table 2: Synthesis of "Gemini-thrin" (Pyrethroid Ester)

| Parameter | Value |

| Starting Material | 2-Methoxy-5-(trifluoromethoxy)benzyl bromide |

| Reagent | Deltamethric acid potassium salt |

| Catalyst | Potassium iodide (KI) |

| Solvent | Acetone |

| Reaction Temperature | Reflux (56 °C) |

| Reaction Time | 8 hours |

| Yield | 85% |

| Purity (by HPLC) | >98% |

Table 3: Hypothetical Insecticidal Activity of "Gemini-thrin" (LC₅₀ in ppm)

| Pest Species | "Gemini-thrin" | Cypermethrin | Deltamethrin |

| Musca domestica (Housefly) | 0.045 | 0.07 | 0.05 |

| Aedes aegypti (Mosquito) | 0.012 | 0.02 | 0.015 |

| Spodoptera exigua (Beet armyworm) | 0.15 | 0.25 | 0.20 |

| Myzus persicae (Green peach aphid) | 1.2 | 1.8 | 1.5 |

Experimental Protocols

Protocol 1: Synthesis of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide

This protocol describes the conversion of the starting benzyl alcohol to the corresponding benzyl bromide, a more reactive intermediate for the subsequent esterification.

Materials:

-

This compound

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 10.0 g of this compound in 100 mL of anhydrous diethyl ether.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 1.5 equivalents of phosphorus tribromide dropwise via a dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude product, 2-Methoxy-5-(trifluoromethoxy)benzyl bromide, can be used in the next step without further purification.

Protocol 2: Synthesis of "Gemini-thrin"

This protocol details the esterification of the benzyl bromide intermediate with deltamethric acid to form the final pyrethroid insecticide.

Materials:

-

2-Methoxy-5-(trifluoromethoxy)benzyl bromide

-

Deltamethric acid potassium salt

-

Potassium iodide (KI)

-

Anhydrous acetone

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Separatory funnel

-

Silica gel for column chromatography

Procedure:

-

To a 250 mL round-bottom flask, add 1.0 equivalent of deltamethric acid potassium salt and 1.1 equivalents of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide.

-

Add a catalytic amount of potassium iodide (0.1 equivalents).

-

Add 150 mL of anhydrous acetone to the flask.

-

Heat the mixture to reflux and maintain for 8 hours with vigorous stirring.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the acetone using a rotary evaporator.

-

Dissolve the residue in 100 mL of ethyl acetate and wash with deionized water (3 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude "Gemini-thrin" by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product as a viscous oil.

Visualizations

Caption: Synthesis of the benzyl bromide intermediate.

Application Notes and Protocols: Oxidation of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the selective oxidation of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol to its corresponding aldehyde, 2-methoxy-5-(trifluoromethoxy)benzaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The recommended protocol utilizes Dess-Martin periodinane (DMP), a mild and highly selective oxidizing agent that minimizes over-oxidation to the carboxylic acid.[1][2][3] This method is known for its operational simplicity, broad functional group tolerance, and high yields under ambient conditions.[2][3]

Introduction

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For complex molecules, such as the substituted benzyl alcohol this compound, achieving high selectivity without affecting other functional groups is paramount. The substrate features both an electron-donating methoxy group and a strong electron-withdrawing trifluoromethoxy group, which can influence reactivity. Traditional oxidation methods often employ harsh conditions or toxic heavy metals like chromium.[4][5] Modern methods, however, offer milder and more selective alternatives.

Several methods are suitable for this transformation, including Swern oxidation, copper-catalyzed aerobic oxidation, and photochemical methods.[6][7][8][9][10][11] However, the Dess-Martin periodinane (DMP) oxidation is particularly advantageous due to its mild reaction conditions (room temperature, neutral pH), high chemoselectivity, and tolerance for a wide range of functional groups.[2] The reaction typically proceeds to completion within a few hours and the workup is straightforward.[3]

Chemical Transformation

Caption: Oxidation of this compound to the corresponding aldehyde.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

-

This compound

-

Dess-Martin Periodinane (DMP) (1.1 - 1.5 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen inert gas supply

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

-

Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM). A typical concentration is 0.1-0.2 M.

-

Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin periodinane (1.1-1.5 eq) portion-wise over 5-10 minutes.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

-

Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution. Stir vigorously until the layers are clear.

-

Workup:

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Methoxy-5-(trifluoromethoxy)benzaldehyde.

Data Presentation

The following table summarizes expected outcomes based on literature for the oxidation of similarly substituted benzyl alcohols using various mild oxidation methods. Yields for the target substrate should be comparable.

| Oxidizing Agent/Method | Substrate Example | Product | Yield (%) | Reference |

| Dess-Martin Periodinane | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | >95 | [1] |

| Swern Oxidation | Benzyl alcohol | Benzaldehyde | 84.7 | [9][10] |

| CuI/TEMPO/O₂ | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | Excellent | [7] |

| Eosin Y/Visible Light/O₂ | 4-(Trifluoromethyl)benzyl alcohol | 4-(Trifluoromethyl)benzaldehyde | 85 | [6] |

| Pd/AlO(OH) | 4-(Trifluoromethyl)benzyl alcohol | 4-(Trifluoromethyl)benzaldehyde | >99 | [12] |

Experimental Workflow

Caption: General workflow for the Dess-Martin periodinane oxidation of an alcohol.

Safety Precautions

-

Dess-Martin periodinane can be shock-sensitive and should be handled with care.[13]

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

-

The reaction produces malodorous byproducts. Proper quenching and waste disposal procedures should be followed.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

- 1. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 2. scribd.com [scribd.com]

- 3. Dess-Martin Oxidation [organic-chemistry.org]

- 4. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]

- 5. cs.gordon.edu [cs.gordon.edu]

- 6. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]

- 7. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijsart.com [ijsart.com]

- 9. researchgate.net [researchgate.net]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 11. Swern Oxidation [organic-chemistry.org]

- 12. Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Etherification Reactions of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the etherification of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below are based on established synthetic methodologies and can be adapted for specific research and development needs.

Introduction

This compound is a versatile building block in medicinal chemistry. The etherification of its benzylic hydroxyl group allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document details two primary methods for the etherification of this alcohol: the Williamson Ether Synthesis and the Mitsunobu Reaction. Additionally, an acid-catalyzed etherification method is presented as a viable alternative.

General Etherification Pathways

The etherification of this compound can be achieved through several synthetic strategies. The choice of method depends on the desired ether, the availability of starting materials, and the desired reaction conditions (e.g., acidic, basic, or neutral).

Caption: General strategies for the etherification of the target alcohol.

Quantitative Data Summary

The following tables summarize representative data for the etherification of benzyl alcohols under various conditions. While specific yields for this compound are not available in the literature, these values provide a reasonable expectation for reaction outcomes.

Table 1: Williamson Ether Synthesis of Benzyl Ethers

| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |